molecular formula C18H24N2O2 B4873237 1-(4-ethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

1-(4-ethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B4873237
M. Wt: 300.4 g/mol
InChI Key: OEGWDOVIUCEFSR-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure, combining a phenyl group with an ethyl substituent, a piperidine ring, and a pyrrolidinone moiety. Its unique architecture lends it specific chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically starts with the formation of the pyrrolidin-2-one core, which can be achieved through a series of steps involving the cyclization of appropriate precursors. Piperidine derivatives are then introduced under conditions that allow for the formation of the piperidin-1-ylcarbonyl group. The final step involves introducing the 4-ethylphenyl group through a Friedel-Crafts acylation or similar reaction, requiring strong acid catalysts like AlCl3 under controlled temperature conditions.

Industrial Production Methods: Industrial-scale production leverages efficient and scalable processes such as continuous flow synthesis, ensuring high yield and purity. Use of automated reactors and optimization of reaction conditions like temperature, pressure, and solvent systems is crucial.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, leading to modifications on the phenyl ring or the piperidinyl group.

  • Reduction: Reduction reactions typically affect the carbonyl group, potentially converting it into alcohols under hydrogenation conditions.

  • Substitution: It undergoes electrophilic aromatic substitution on the phenyl ring and nucleophilic substitution on the piperidinyl group.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO4, CrO3 in acidic media.

  • Reduction: Catalysts such as Pd/C with hydrogen gas.

  • Substitution: Halogenating agents, strong bases like NaH, and nucleophiles.

Major Products Formed: Oxidation leads to hydroxylated derivatives, reduction products include alcohols, and substitution can result in a variety of functionalized compounds depending on the substituents.

Scientific Research Applications

Chemistry: Utilized in organic synthesis as an intermediate or as a reagent for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules due to its specific binding properties.

Industry: Uses in material science for the synthesis of novel polymers or as a component in chemical engineering processes.

Mechanism of Action

Mechanism: It exerts its effects through its ability to interact with various molecular targets. For instance, the compound's interaction with receptor sites or enzyme active sites may result in modulation of biological pathways.

Molecular Targets and Pathways: Targets may include protein receptors, enzymes, or nucleic acids, leading to effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: Similar structure but with a chloro substituent, affecting its reactivity and interactions.

  • 1-(4-methylphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: The methyl group alters its steric and electronic properties.

  • 1-(4-phenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: Lacks the ethyl substituent, showing different biological activities.

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Properties

IUPAC Name

1-(4-ethylphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-14-6-8-16(9-7-14)20-13-15(12-17(20)21)18(22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWDOVIUCEFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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